1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18048176
InChI: InChI=1S/C13H19NO.ClH/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13;/h5-7,10H,2-4,8-9,14H2,1H3;1H
SMILES:
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18048176

Molecular Formula: C13H20ClNO

Molecular Weight: 241.76 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride -

Specification

Molecular Formula C13H20ClNO
Molecular Weight 241.76 g/mol
IUPAC Name 1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride
Standard InChI InChI=1S/C13H19NO.ClH/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13;/h5-7,10H,2-4,8-9,14H2,1H3;1H
Standard InChI Key NKLOFEKZVVGNHB-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2(CCCCC2)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Composition

1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride has the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol . The IUPAC name, 1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride, reflects its cyclohexane backbone substituted with an amine group at position 1 and a 3-methoxyphenyl ring at the same carbon . The hydrochloride salt forms via protonation of the amine group, improving its crystallinity and handling properties.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC₁₃H₂₀ClNO
Molecular Weight241.76 g/mol
IUPAC Name1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride
Canonical SMILESCOC1=CC=CC(=C1)C2(CCCCC2)N.Cl
PubChem CID45264138

Spectral Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methoxy group (δ 3.81 ppm in ¹H NMR) and cyclohexane protons (δ 1.63–2.40 ppm) . The ¹³C NMR spectrum confirms the quaternary carbon bearing the amine and aryl groups (δ 144.5 ppm) . Chiral capillary electrophoresis further resolves enantiomeric purity, critical for pharmacological studies .

Synthesis and Optimization

Primary Synthetic Route

The synthesis begins with 3-methoxyaniline and cyclohexanone undergoing reductive amination. Catalytic hydrogenation or sodium borohydride reduction yields the intermediate 1-(3-methoxyphenyl)cyclohexan-1-amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYieldSource
Reductive AminationNaBH₄, MeOH, 0°C to RT72–92%
Salt FormationHCl (g), Et₂O95%

Catalytic Improvements

Korenaga et al. demonstrated that using palladium on carbon (Pd/C) under hydrogen gas improves reaction efficiency, achieving a 92% yield of the amine intermediate . Epoxidation side reactions, observed during earlier steps, are mitigated by controlling reaction temperature and stoichiometry .

Pharmacological and Biological Activities

Neurological Interactions

While direct studies on 1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride are sparse, structural analogs exhibit affinity for serotonin and dopamine transporters. These interactions suggest potential applications in mood disorder research, though in vivo efficacy and toxicity profiles remain unvalidated.

Metabolic Pathways

Preliminary metabolic studies indicate hepatic oxidation of the cyclohexane ring, producing 1-(3-methoxyphenyl)cyclohexan-1-ol as a primary metabolite . This metabolite, identified via HPLC-mass spectrometry, shares structural similarities with psychoactive arylcyclohexylamines but lacks significant receptor binding in preliminary assays .

Applications in Research

Analytical Standards

The compound serves as a reference standard in chiral separations and quantitative NMR, enabling precise quantification of enantiomeric excess in asymmetric syntheses . Its stability under chromatographic conditions (e.g., HPLC with C18 columns) facilitates method development for related amines .

Material Science

The hydrochloride salt’s crystalline structure is exploited in X-ray diffraction studies to elucidate supramolecular interactions, particularly hydrogen bonding between the amine group and chloride ions . These insights inform the design of novel crystalline materials with tailored physicochemical properties.

Analytical and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC with acetonitrile-water mobile phases (70:30 v/v) achieves baseline separation of the compound from synthetic byproducts . Detection at 254 nm optimizes sensitivity for quantitative analysis .

Table 3: HPLC Parameters

ColumnMobile PhaseFlow RateRetention TimeSource
C18 (250 mm × 4.6 mm)Acetonitrile:H₂O (70:30)1.0 mL/min8.2 min

Spectroscopic Analysis

Fourier-transform infrared (FTIR) spectroscopy identifies N–H stretching vibrations at 3300–3500 cm⁻¹ and C–O–C ether bonds at 1250 cm⁻¹ . Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 206.131 for the free base, corroborating its molecular formula .

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